2-(Thiophen-2-yl)ethanethioamide

Übersicht

Beschreibung

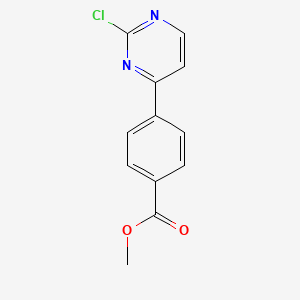

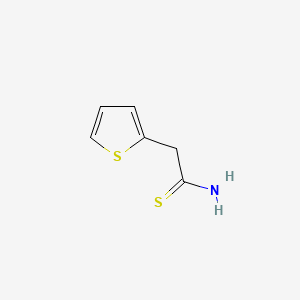

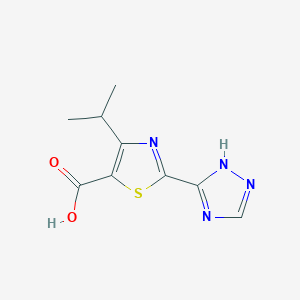

2-(Thiophen-2-yl)ethanethioamide is an aromatic amine . It has a molecular formula of C6H7NS2 and a molecular weight of 157.26 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(Thiophen-2-yl)ethanethioamide, often involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the use of aromatic bromides, which can be modified by the Suzuki-Miyaura reaction .Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-yl)ethanethioamide consists of a thiophene ring attached to an ethanethioamide group . The thiophene ring is a five-membered heterocyclic compound that contains one sulfur atom .Chemical Reactions Analysis

2-(Thiophen-2-yl)ethanethioamide can undergo various chemical reactions. For example, it can react with α-bromoketones in the presence of a base to form thioethers .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazoles and Thioethers

The compound 2-(Thiophen-2-yl)ethanethioamide can be used in the highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. This synthesis is significant as thiazoles are important in various chemical applications .

Hirshfeld Surface Analysis

This compound has been studied for its structural properties using Hirshfeld surface analysis, which is a technique used to study intermolecular interactions .

Anticancer and Anti-atherosclerotic Agents

Derivatives of thiophene, like 2-(Thiophen-2-yl)ethanethioamide, are used as raw materials in the synthesis of anticancer and anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents, which have applications in various fields including medicinal chemistry .

Development of Insecticides

Additionally, these compounds are utilized in the development of insecticides, showcasing their versatility in different scientific research applications .

Zukünftige Richtungen

Thiophene-based analogs, such as 2-(Thiophen-2-yl)ethanethioamide, have attracted significant interest from scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry for the development of advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of 2-(Thiophen-2-yl)ethanethioamide and its derivatives, as well as developing more efficient synthesis methods.

Wirkmechanismus

Target of Action

The primary targets of 2-(Thiophen-2-yl)ethanethioamide are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) which have been regarded as promising targets for the treatment of cancer .

Mode of Action

2-(Thiophen-2-yl)ethanethioamide interacts with its targets, PI3K and mTOR, by inhibiting their activity. This inhibition disrupts the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, especially in cancer cells .

Biochemical Pathways

The compound primarily affects the PI3K/Akt/mTOR pathway. By inhibiting PI3K and mTOR, the compound disrupts this pathway, leading to reduced cell survival and proliferation. This can lead to the death of cancer cells and a reduction in tumor size .

Result of Action

The molecular and cellular effects of 2-(Thiophen-2-yl)ethanethioamide’s action include the inhibition of the PI3K/Akt/mTOR pathway, leading to reduced cell survival and proliferation. This can result in the death of cancer cells and a reduction in tumor size .

Eigenschaften

IUPAC Name |

2-thiophen-2-ylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKDARXVJHRFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)

![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)

![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)

![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)